trans,trans-3-Hydroxyocta-4,6-dienoic acid
CAS No.: 1263035-70-6
Cat. No.: VC8226280
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263035-70-6 |
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Molecular Formula | C8H12O3 |
Molecular Weight | 156.18 g/mol |
IUPAC Name | (4E,6E)-3-hydroxyocta-4,6-dienoic acid |
Standard InChI | InChI=1S/C8H12O3/c1-2-3-4-5-7(9)6-8(10)11/h2-5,7,9H,6H2,1H3,(H,10,11)/b3-2+,5-4+ |
Standard InChI Key | PUQBMOSUDAFZDM-MQQKCMAXSA-N |
Isomeric SMILES | C/C=C/C=C/C(CC(=O)O)O |
SMILES | CC=CC=CC(CC(=O)O)O |
Canonical SMILES | CC=CC=CC(CC(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name is (4E,6E)-3-hydroxyocta-4,6-dienoic acid, with the molecular formula C₈H₁₂O₃. Its structure features:
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A carboxyl group (-COOH) at position 1.
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A hydroxyl (-OH) group at position 3.
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Two conjugated trans double bonds at positions 4–5 (E) and 6–7 (E).
The trans configuration of the double bonds reduces steric hindrance compared to cis isomers, influencing its chemical stability and interactions .
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Biosynthetic Pathways
While no direct biosynthesis studies exist for this compound, cytochrome P450-mediated hydroxylation of polyunsaturated fatty acids (PUFAs) offers a plausible route. For example, linoleic acid (C18:2) undergoes bisallylic hydroxylation to form hydroxyoctadecadienoic acids (HODEs) . By analogy, octa-4,6-dienoic acid could undergo similar enzymatic oxidation at position 3.
Laboratory Synthesis
Chemical synthesis likely involves:
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Conjugated Diene Formation: Starting from octenoic acid, double bonds are introduced via dehydrogenation or Wittig reactions.
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Stereoselective Hydroxylation: Sharpless asymmetric epoxidation or microbial oxidation (e.g., Pseudomonas spp.) could yield the trans,trans configuration .
Example Reaction Scheme:
Step 1: Oct-4-enoic acid → Octa-4,6-dienoic acid (via palladium-catalyzed dehydrogenation).
Step 2: Hydroxylation at C3 using Aspergillus niger monooxygenase .
Biological Activities and Applications
Phytotoxicity and Plant Interactions
Structurally related dienoic acids, such as pyrenophoric acid [(2Z,4E)-5-(3,4-dihydroxycyclohexyl)-3-methylpenta-2,4-dienoic acid], exhibit strong phytotoxic effects. At 10⁻³ M, pyrenophoric acid reduces cheatgrass coleoptile elongation by 51%, suggesting that trans,trans-3-hydroxyocta-4,6-dienoic acid may similarly disrupt plant cell membranes or hormone pathways .
Table 2: Comparative Bioactivity of Dienoic Acids
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include:
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IR: Peaks at ~3300 cm⁻¹ (-OH), 1700 cm⁻¹ (C=O), and 1640 cm⁻¹ (C=C) .
Stability Considerations
Hydroxy dienoic acids are prone to decomposition under acidic conditions, forming conjugated isomers . Stabilization requires storage in inert solvents at low temperatures.
Future Research Directions
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